molecular formula C14H13N5O2 B033031 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 932497-74-0

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B033031
M. Wt: 283.29 g/mol
InChI Key: PTNHSWQISAPVOU-UHFFFAOYSA-N
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Description

Purine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" belongs to this broad category, which includes compounds with potential antiproliferative, antiviral, and other pharmacological activities.

Synthesis Analysis

Synthesis of purine derivatives often involves multistep chemical reactions, including the alkylation of purine bases, cyclization processes, and substitutions at various positions on the purine ring. For instance, the facile synthesis of 6-cyano-9-substituted-9H-purines provides a pathway to generate purine derivatives through refluxing triethyl orthoformate with specific formamidines, illustrating a common approach to synthesizing complex purine structures (Al‐Azmi et al., 2001).

Molecular Structure Analysis

Purine derivatives exhibit a wide range of molecular structures, with substitutions at various positions leading to significant differences in biological activities. X-ray crystallography has been a critical tool in determining the structures of these compounds, revealing intricate details about their three-dimensional conformations and potential for interactions with biological targets. For example, the structure of 2,6-diamino-9H-purine monohydrate illustrates complex hydrogen-bonding schemes that could be indicative of the interactions seen with similar compounds (Atria et al., 2010).

Chemical Reactions and Properties

Purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, ring expansions, and electrophilic additions. These reactions are essential for modifying the purine core to achieve desired biological activities. For example, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents demonstrates the versatility of purine compounds in undergoing chemical transformations (Higashino et al., 1982).

Scientific Research Applications

Anti-Cancer Potential

A series of derivatives closely related to "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound showed significant antiproliferative activity and good selectivity between cancer and normal cells, indicating potential as a selective anti-lung cancer agent. The structure-activity relationship (SAR) studies highlighted the importance of modifications at positions 8 and 9 of the purine core, with specific appendages enhancing the compound's efficacy (Zhao et al., 2018).

Antiviral Activity

Another set of derivatives showed significant in vitro antiviral activity against various RNA and DNA viruses at non-toxic dosage levels. Specific compounds demonstrated promising results in the treatment of Rift Valley fever virus in mice, highlighting potential applications in antiviral therapy (Westover et al., 1981).

Chemical Synthesis and Diversity

Research has also focused on novel synthetic pathways to obtain a large diversity of C-8 and N-9 substituted purines, including compounds structurally related to "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide". These methodologies allow rapid synthesis of diverse purine derivatives, potentially useful for various biological applications (Bollier et al., 2018).

Biological Activities and Applications

The synthesis and evaluation of new purine derivatives, including 1,3,8-trisubstituted purine-2,6-diones and related compounds, have been explored for their potential biological activities. These studies aim to design agents with promising therapeutic applications, underlining the significance of structural modifications in enhancing biological efficacy (Hayallah & Famulok, 2007).

properties

IUPAC Name

2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHSWQISAPVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

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